"2-Methylhex-5-en-2-amine hydrochloride chemical properties"
"2-Methylhex-5-en-2-amine hydrochloride chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2-Methylhex-5-en-2-amine Hydrochloride
Introduction
2-Methylhex-5-en-2-amine hydrochloride is a primary amine salt of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure combines a reactive terminal alkene, a sterically hindered tertiary carbon center bearing the amine, and the salt form which enhances stability and aqueous solubility compared to its free amine base. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, detailed spectroscopic characterization protocols, and essential safety and handling information. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. The free amine form, 2-Methylhex-5-en-2-amine, is identified by CAS Number 819-45-4.[1]
Chemical Structure and Properties
The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This conversion from the free base (C₇H₁₅N, Molecular Weight: 113.20 g/mol ) to the salt form drastically alters its physical properties, notably increasing its melting point and solubility in polar solvents.[1][2]
Caption: Structure of 2-Methylhex-5-en-2-amine hydrochloride.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source / Justification |
| IUPAC Name | 2-Methylhex-5-en-2-amine hydrochloride | Systemic Nomenclature |
| Molecular Formula | C₇H₁₆ClN | Derived from structure |
| Molecular Weight | 149.66 g/mol | Calculated from formula |
| CAS Number | 18991-98-5 (for hydrochloride) | BLD Pharm[1] |
| Free Amine CAS | 819-45-4 | BLD Pharm[1] |
| Appearance | White to off-white crystalline solid | Predicted based on similar amine salts |
| Melting Point | 217-219 °C (for saturated analog) | The saturated analog, 2-methylhexan-2-amine hydrochloride, has a melting point in this range, suggesting a similar value. |
| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Insoluble in nonpolar organic solvents (e.g., hexanes). | General property of amine hydrochloride salts. |
Synthesis and Purification
A robust synthesis of 2-Methylhex-5-en-2-amine hydrochloride can be envisioned starting from the corresponding alcohol, 2-methylhex-5-en-2-ol, via a Ritter reaction, followed by hydrolysis and salt formation. The final step of forming the hydrochloride salt not only prepares the target compound but also serves as an effective method for purification and isolation, yielding a stable, crystalline solid.[3]
Caption: Proposed synthetic workflow for 2-Methylhex-5-en-2-amine hydrochloride.
Experimental Protocol: Synthesis
-
Ritter Reaction: To a stirred solution of 2-methylhex-5-en-2-ol (1 equivalent) in acetonitrile (5-10 volumes) at 0 °C, slowly add concentrated sulfuric acid (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours until analysis (TLC or GC-MS) shows complete consumption of the starting alcohol.
-
Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-(2-methylhex-5-en-2-yl)acetamide intermediate.
-
Hydrolysis and Salt Formation: To the crude intermediate, add a 6M solution of hydrochloric acid (5-10 volumes). Heat the mixture to reflux and maintain for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature, then further to 0-5 °C in an ice bath. The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.
Spectroscopic Characterization
Accurate characterization is critical for confirming the structure and purity of the final compound. The presence of both alkyl and alkenyl protons, along with a quaternary carbon, provides distinct spectroscopic signatures. The data presented below are predicted based on the analysis of similar structures and foundational spectroscopic principles.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
¹H NMR Acquisition: Standard 90° pulse program. Spectral width: -1 to 10 ppm.
-
¹³C NMR Acquisition: Standard proton-decoupled pulse program (e.g., zgpg30). Spectral width: 0 to 180 ppm.
Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~5.8 | ddt | 1H | =CH |
| H-5 | ~5.1 | m | 2H | =CH₂ |
| H-4 | ~2.2 | m | 2H | -CH₂-CH= |
| H-3 | ~1.8 | m | 2H | -C-CH₂- |
| H-1 | ~1.4 | s | 6H | -C(CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| C-5 | ~137 | =CH | ||
| C-6 | ~116 | =CH₂ | ||
| C-2 | ~58 | C-NH₃⁺ | ||
| C-4 | ~40 | -CH₂-CH= | ||
| C-3 | ~38 | -C-CH₂- | ||
| C-1 | ~25 | -C(CH₃)₂ |
Causality Note: The downfield shift of the protons and carbons alpha and beta to the ammonium group is due to the inductive effect of the positively charged nitrogen. In D₂O, the -NH₃⁺ protons will exchange with the solvent and will likely not be observed.
Infrared (IR) Spectroscopy
Protocol:
-
Instrumentation: FT-IR Spectrometer with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the dry, solid hydrochloride salt directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3080 | Medium | =C-H stretch | Alkene |
| 2800-3000 | Strong, Broad | N-H stretch | Primary Ammonium (-NH₃⁺) |
| 2970-2850 | Medium-Strong | C-H stretch | Alkane (sp³) |
| ~1640 | Medium | C=C stretch | Alkene |
| 1500-1600 | Medium-Strong | N-H bend (asymmetric) | Primary Ammonium (-NH₃⁺) |
| ~910 | Strong | =C-H bend (out-of-plane) | Monosubstituted Alkene |
Mass Spectrometry (MS)
Protocol:
-
Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in methanol or water.
-
Acquisition: Analyze in positive ion mode. The observed ion will be the free amine after loss of HCl, [M+H]⁺.
Predicted Fragmentation: The molecular ion of the free base (m/z 113) would be observed as the [M+H]⁺ ion at m/z 114 . A primary alpha-cleavage is expected to be a dominant fragmentation pathway.
Caption: Predicted major fragmentation pathways for the free amine.
Reactivity, Stability, and Handling
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). As a hydrochloride salt, it is significantly less volatile and less susceptible to oxidation than its free amine counterpart. However, prolonged exposure to high temperatures should be avoided.
Reactivity:
-
Amine Group: The ammonium ion is non-nucleophilic. Treatment with a base (e.g., NaOH, Et₃N) will deprotonate it to the free primary amine, which is a potent nucleophile and can participate in reactions such as acylation, alkylation, and reductive amination.
-
Alkene Group: The terminal double bond is susceptible to standard alkene reactions, including hydrogenation, halogenation, hydroboration-oxidation, and epoxidation.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5] Reaction with strong bases will liberate the flammable and potentially corrosive free amine.
Storage and Handling:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from heat, sparks, open flames, and other ignition sources.[6]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Safety Profile
While a specific Safety Data Sheet (SDS) for 2-methylhex-5-en-2-amine hydrochloride is not widely available, a hazard assessment can be made based on closely related structures, such as 2-methylhexan-2-amine hydrochloride and other aliphatic amines.[7][8]
Table 4: GHS Hazard Classification (Inferred)
| Hazard Class | GHS Code | Statement | Source (Analog) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | 2-methylhexan-2-amine HCl |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | 2-methylhexan-2-amine HCl |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation | 5-Methylhex-5-en-2-amine, 2-methylhexan-2-amine HCl[8] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | 5-Methylhex-5-en-2-amine[8] |
First Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a physician.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]
Potential Applications in Research and Development
2-Methylhex-5-en-2-amine hydrochloride serves as a versatile bifunctional building block.
-
Scaffold Development: The primary amine allows for the facile introduction of this lipophilic C7 fragment onto various scaffolds, such as carboxylic acids, aldehydes, or ketones, to modulate properties like solubility, lipophilicity (LogP), and metabolic stability.
-
Further Functionalization: The terminal alkene provides a reactive handle for subsequent chemical modifications. This allows for the synthesis of more complex molecules through techniques like olefin metathesis, Heck coupling, or click chemistry after suitable transformation.
-
Fragment-Based Drug Discovery: As a small, well-defined molecule, it can be used in fragment-based screening campaigns to identify new binding motifs for biological targets.
References
-
Airgas. Safety Data Sheet for an amine product. Airgas Website. [Link]
-
Fisher Scientific. Safety Data Sheet for 2-Methylcyclohexanol. Fisher Scientific Website. [Link]
-
PubChem. (3S)-2-methylhex-5-en-3-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Methylhex-5-en-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (2S)-5-methylhexan-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methylhex-5-en-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents. Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.
- Google Patents. Method for synthesizing 2-amino thizaoline.
-
Dana Bioscience. 2-Methylhex-5-en-2-amine hydrochloride 1g. Dana Bioscience Website. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]
Sources
- 1. 819-45-4|2-Methylhex-5-en-2-amine|BLD Pharm [bldpharm.com]
- 2. (3S)-2-methylhex-5-en-3-amine | C7H15N | CID 55291876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. 5-Methylhex-5-en-2-amine | C7H15N | CID 12463571 - PubChem [pubchem.ncbi.nlm.nih.gov]
